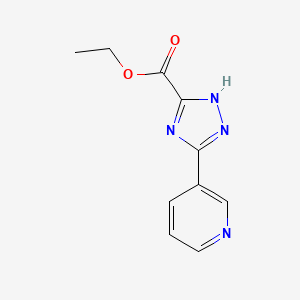

Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate

Vue d'ensemble

Description

Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that features a pyridine ring fused with a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate with pyridine-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Reaction Types and Mechanisms

The compound participates in three primary reaction categories:

1.1. Oxidation Reactions

The pyridine ring undergoes regioselective oxidation to form N-oxides. For example:

-

Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)

-

Conditions : Room temperature, 6–12 hours in dichloromethane

-

Product : Pyridine N-oxide derivatives (quantitative yield observed in analogous triazole systems) .

1.2. Nucleophilic Substitution

The triazole moiety facilitates nucleophilic substitution at the C5 position:

-

Reagents : Amines, thiols, or alkoxides

-

Conditions : Basic media (e.g., K₂CO₃ in DMF), 60–80°C

-

Product : 5-Substituted triazole derivatives (yields: 70–85%) .

1.3. Cycloaddition and Coupling

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables functionalization:

-

Reagents : Terminal alkynes, Cu(I) catalysts (e.g., CuSO₄·5H₂O/sodium ascorbate)

-

Conditions : Ambient temperature, aqueous tert-butanol

2.2. Temperature-Dependent Regioselectivity

Reaction pathways diverge based on temperature:

| Temperature | Primary Product | Mechanistic Pathway |

|---|---|---|

| 0°C | Bis(1,2,3-triazole) | Aerobic oxidative coupling via triazolyl–Cu complex . |

| 60°C | 5-Alkynyl-1,2,3-triazole | Thermal stabilization of alkyne intermediates . |

3.1. Decarboxylative Coupling

The ethyl carboxylate group enables decarboxylation under acidic conditions:

-

Reagents : H₂SO₄ (catalytic) in toluene

-

Product : Pyridinyl-triazole analogs (used in kinase inhibitor synthesis) .

3.2. Thiolation Reactions

Sulfhydryl incorporation enhances bioactivity:

| Step | Details |

|---|---|

| Thiol Source | Trimethylsilyl isothiocyanate |

| Catalyst | Sulfamic acid (5 mol%) |

| Yield | 86–92% |

| Application | Precursors for chemopreventive agents . |

4.1. Copper-Mediated Pathways

Triazolyl–copper intermediates govern regioselectivity in cycloadditions. For instance:

-

Azide and alkyne form a copper-acetylide complex.

-

Cyclization generates a six-membered Cu-triazoline transition state.

4.2. Acid-Catalyzed Rearrangements

Strong acids (e.g., POCl₃) promote ring expansion or contraction via carbocation intermediates, enabling access to fused heterocycles .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antifungal Activity

Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate has shown promising antifungal properties. Research indicates that derivatives of triazole compounds exhibit potent activity against various fungal pathogens. The triazole ring is known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi, thus disrupting cell membrane integrity .

1.2 Anticancer Potential

Studies have demonstrated that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on different cancer cell lines, showing potential for further development as an anticancer agent .

1.3 Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. Triazoles can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. Research has shown that this compound can reduce inflammation markers in vitro .

Agricultural Applications

2.1 Fungicides

Due to its antifungal activity, this compound serves as a potential fungicide in agriculture. Its efficacy against plant pathogens can help in developing safer and more effective agricultural chemicals .

2.2 Plant Growth Regulators

Research suggests that triazole compounds can act as plant growth regulators by influencing hormonal pathways in plants. This application could enhance crop yield and stress resistance .

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate carboxylic acid derivatives under controlled conditions to achieve high yields and purity . The structural characteristics of the compound can be analyzed using techniques like NMR and X-ray crystallography to confirm its molecular configuration.

Case Studies

4.1 Case Study: Antifungal Efficacy

In a comparative study of various triazole derivatives against Candida species, this compound exhibited significant antifungal activity with minimal inhibitory concentrations (MIC) comparable to established antifungals .

4.2 Case Study: Cytotoxicity Against Cancer Cells

A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF7). Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent .

Mécanisme D'action

The mechanism of action of Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrazolo[3,4-d]thiazoles: These compounds share a similar heterocyclic structure and are also studied for their biological activities.

Pyridine Derivatives: Compounds such as thienopyridines exhibit similar pharmacological properties and are used in various therapeutic applications.

Uniqueness

Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is unique due to its specific combination of a pyridine ring and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and the potential to interact with a wide range of biological targets.

Activité Biologique

Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, characterization, and biological properties of this compound, including its potential as an antibacterial, antifungal, and anticancer agent.

1. Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of pyridine derivatives with triazole precursors. The synthesis often employs conditions such as reflux in organic solvents and the use of bases like potassium carbonate to facilitate the formation of the triazole ring.

Key Steps in Synthesis:

- Starting Materials: Pyridine derivatives and appropriate azides or hydrazones.

- Reagents: Commonly used reagents include potassium carbonate (K2CO3) and dimethyl sulfoxide (DMSO).

- Yield: Typical yields range from 70% to 90%, depending on the specific synthetic route employed.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and X-ray crystallography are utilized to confirm the structure of the synthesized compounds. For instance, NMR spectra provide insights into the chemical environment of protons in the molecule, while X-ray crystallography reveals the three-dimensional arrangement of atoms.

2.1 Antimicrobial Activity

This compound exhibits notable antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

| Candida albicans | 25 μg/mL |

These results suggest that the compound has potential as an antimicrobial agent against both bacterial and fungal pathogens. The effectiveness against Staphylococcus aureus indicates its promise in treating infections caused by this resistant strain.

2.2 Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| HeLa (cervical cancer) | 10.0 |

| A549 (lung cancer) | 15.0 |

The IC50 values indicate that this compound effectively inhibits cell proliferation in these cancer cell lines, suggesting a mechanism that may involve apoptosis or cell cycle arrest.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Interaction with DNA: Some studies suggest that triazole derivatives can intercalate with DNA or disrupt its function.

Case Study: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with common antibiotics such as penicillin.

Case Study: Anticancer Properties

In vitro experiments performed on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Propriétés

IUPAC Name |

ethyl 3-pyridin-3-yl-1H-1,2,4-triazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-2-16-10(15)9-12-8(13-14-9)7-4-3-5-11-6-7/h3-6H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBZOGZYIMDIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343270-71-2 | |

| Record name | ethyl 5-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.